molecular formula C20H15NO6 B2863252 methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 637751-46-3

methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2863252
CAS No.: 637751-46-3
M. Wt: 365.341
InChI Key: RPPILYWXLUAWJU-UHFFFAOYSA-N
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Description

Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a complex organic compound with the molecular formula C20H15NO6 and a molecular weight of 365.341. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester through a cyanomethoxy bridge. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the cyanomethoxy group and the benzoate ester. Key steps may include:

    Formation of the Chromen-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanomethoxy Group: This step often involves nucleophilic substitution reactions where a cyanomethoxy group is introduced to the chromen-4-one core.

    Esterification: The final step involves esterification to form the benzoate ester, typically using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chromen-4-one core to other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyanomethoxy or benzoate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(cyanomethoxy)benzoate: This compound shares the cyanomethoxy and benzoate groups but lacks the chromen-4-one core.

    Methyl 4-(methylthio)benzoate: Similar in structure but with a methylthio group instead of the cyanomethoxy group.

    4-Cyanomethoxy-3,5-dimethylphenylboronic acid pinacol ester: Contains the cyanomethoxy group but differs in the overall structure.

Uniqueness

Methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to its combination of a chromen-4-one core with a cyanomethoxy and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[7-(cyanomethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-12-19(27-14-5-3-13(4-6-14)20(23)24-2)18(22)16-8-7-15(25-10-9-21)11-17(16)26-12/h3-8,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPILYWXLUAWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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